molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde

Cat. No. B3046383
M. Wt: 236.26 g/mol
InChI Key: NTZKYLWDRVUACN-UHFFFAOYSA-N
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Description

“4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” is an organic compound with the molecular formula C16H12O2 . It is an ethynyl derivative of benzaldehyde . The compound has a molecular weight of 236.27 .


Synthesis Analysis

The synthesis of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” could potentially involve the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” consists of a benzaldehyde group attached to a 4-methoxyphenyl group via an ethynyl linkage . The InChI code for the compound is 1S/C16H12O2/c1-18-16-10-7-13 (8-11-16)6-9-14-4-2-3-5-15 (14)12-17/h2-5,7-8,10-12H,1H3 .


Chemical Reactions Analysis

The ethynyl functionality of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .


Physical And Chemical Properties Analysis

“4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” is a solid at room temperature . It has a melting point of 103-106 °C . The compound is stable under normal conditions and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Photocatalysis

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde has been studied in the context of photocatalysis. Davidson et al. (2015) explored its use in synthesizing [RuCl(2,2'-bipyridine)(L(n))]PF6 based complexes for photocatalysis. These complexes, including 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, demonstrated effective photocatalytic properties without detrimental effects on their ability to catalyze the oxidation of 4-methoxybenzyl alcohol to benzaldehyde (Davidson et al., 2015).

Catalytic Reactions

In another application, Fujii et al. (2002) described the use of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in rhodium-catalyzed addition reactions. The study demonstrated the arylation and alkenylation of aromatic aldehydes using silanediols, where 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde played a crucial role (Fujii et al., 2002).

Linkers in Solid Phase Organic Synthesis

Swayze (1997) investigated 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde as a potential linker in solid phase organic synthesis. The research focused on its reductive amination and further conversion to secondary amide derivatives, demonstrating its utility in synthesizing high-purity products (Swayze, 1997).

Antimicrobial and Antioxidant Properties

Rangaswamy et al. (2017) synthesized a new class of compounds using 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, exploring their antimicrobial and antioxidant activities. The compounds showed significant antimicrobial and antioxidant efficacy, indicating potential pharmaceutical applications (Rangaswamy et al., 2017).

Polymer Synthesis

Neilson et al. (2008) utilized 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in the synthesis of novel polymers. These polymers displayed excellent thermal stability and high fluorescence, suggesting applications in materials science (Neilson et al., 2008).

Second Harmonic Generation

Singh et al. (2001) investigated the use of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in second harmonic generation applications. The study highlighted its potential for use in ultra-violet and near infrared wavelength regions due to its high conversion efficiency (Singh et al., 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZKYLWDRVUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462689
Record name 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde

CAS RN

123770-71-8
Record name 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 100 mL three-necked flask containing magnesium turnings (0.447 g; 18.38 mmol) in dry THF (8 mL), a small portion of 4-[(4-bromophenyl) ethynyl] phenyl methyl ether (VIIa) (0.300 g; 1.044 mmol) was added in one portion, at reflux under a flow of N2. N2 flow and stirring were stopped. The reaction mixture was heated at reflux for 5 minutes then iodine crystals were added, while reflux is maintained to start the reaction. A solution of remaining amount of 4-[(4-bromophenyl) ethynyl] phenyl methyl ether (VIIa) (4.5 g; 15.67 mmol) in dry THF (30 mL) was added drop wise into the reaction mixture while keeping gentle reflux. Reflux was maintained for 15 minutes then temperature was allowed to cool to RT under stirring for 1 h. The reaction mixture was cooled to 3° C. and a solution of dry 1-formyl-piperidine (2.8 mL; 25.07 mmol) in dry THF (10 mL) was added drop wise maintaining temperature at 5° C. The reaction mixture was then allowed to warm to RT and it was stirred overnight. The reaction mixture was cooled to 18° C. and 3N HCl (30 mL) was added. Water was added (50 mL) and extraction was performed with MTBE (50 mL×3). Organic phase was washed successively with water (50 mL×2), saturated solution of NaHCO3 (50 mL×1) and brine (50 mL×1). It was then dried over MgSO4, filtered and concentrated to give a yellow solid. It was taken up in Pet ether (40 mL) and left at 4° C. After 16 h the suspension was filtered and washed with Pet ether (2×30 mL) to give after drying under vacuum a clear yellow solid. The title compound was obtained (m=3.06 g) in a 77% yield. Melting point: 106° C.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pet ether
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
three-necked
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.447 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.5 g
Type
reactant
Reaction Step Nine
Quantity
2.8 mL
Type
reactant
Reaction Step Ten
Name
Quantity
10 mL
Type
solvent
Reaction Step Ten
Name
Quantity
30 mL
Type
reactant
Reaction Step Eleven
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Paegle, S Belyakov, M Petrova… - European Journal of …, 2015 - Wiley Online Library
The cyclization of substituted diaryl(hetaryl)alkynes with in‐situ‐prepared SeBr 4 has been achieved. The use of an alkene additive as a bromine scavenger gives simple access to …

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